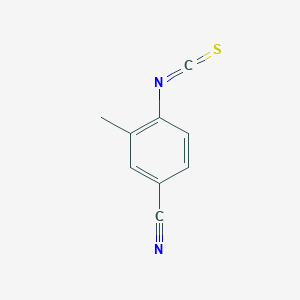

4-Cyano-2-methylphenyl isothiocyanate

Description

Overview of Isothiocyanate Chemistry and Significance in Contemporary Research

The isothiocyanate functional group is a heterocumulene, defined by the formula R−N=C=S. Isothiocyanates are notable for their presence in a variety of natural sources, particularly cruciferous vegetables like broccoli, cabbage, and cauliflower, where they are formed from the enzymatic hydrolysis of precursor compounds known as glucosinolates. nih.govmdpi.com

In contemporary research, isothiocyanates are recognized for two primary areas of significance:

Biological and Pharmacological Activity: A vast body of research has demonstrated that isothiocyanates possess a wide range of biological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. mdpi.comresearchgate.netrsc.org Natural isothiocyanates like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) have been extensively studied for their chemopreventive capabilities, which are often attributed to their ability to modulate multiple cellular pathways involved in carcinogenesis, such as inducing apoptosis and inhibiting cell cycle progression. nih.gov The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic cellular targets, a key aspect of its mechanism of action.

Synthetic Utility: In organic synthesis, the isothiocyanate group is a powerful and versatile synthon. rsc.orgnih.gov Its electrophilic nature allows it to readily react with a wide array of nucleophiles, such as amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. These products often serve as intermediates in the construction of more complex heterocyclic systems, including thiazoles, thiadiazoles, and triazines. nih.govresearchgate.netmdpi.com The synthesis of isothiocyanates themselves is well-established, commonly proceeding from primary amines via reaction with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is subsequently treated with a desulfurizing agent. nih.govorganic-chemistry.org

Rationale for Investigating 4-Cyano-2-methylphenyl Isothiocyanate

The specific chemical structure of this compound makes it a compound of particular academic and synthetic interest. The rationale for its investigation stems from the unique combination of substituents on the aryl ring, which imparts distinct chemical properties:

Modulated Reactivity: The phenyl ring is functionalized with both an electron-withdrawing group (the 4-cyano, -CN) and an electron-donating group (the 2-methyl, -CH3). This "push-pull" electronic arrangement can significantly modulate the electrophilicity of the central carbon atom in the isothiocyanate group, potentially altering its reactivity towards nucleophiles compared to unsubstituted or symmetrically substituted aryl isothiocyanates.

Steric Influence: The methyl group at the ortho position to the isothiocyanate provides steric hindrance. This can influence the regioselectivity of cyclization reactions, directing the formation of specific isomers of heterocyclic products.

Synthetic Versatility: The presence of three distinct functional groups (isocyanate, cyano, and methyl) on a single, stable scaffold provides multiple handles for subsequent chemical transformations. The cyano group itself can participate in various reactions, including hydrolysis, reduction, or cycloadditions, further expanding the synthetic possibilities.

Pharmacophore Potential: Given the well-documented biological activities of the isothiocyanate moiety, this compound serves as a valuable scaffold for creating novel derivatives for biological screening. The specific substitution pattern may lead to enhanced or novel pharmacological profiles.

Scope and Objectives of Academic Inquiry for the Compound

The academic investigation of this compound is primarily focused on its role as a building block in organic synthesis and the potential applications of its derivatives. The key objectives of such research include:

Development of Synthetic Protocols: A primary goal is to establish efficient and scalable methods for the synthesis of the title compound, likely starting from the corresponding aniline (B41778), 4-amino-3-methylbenzonitrile.

Exploration of Reactivity: A thorough investigation of its reactions with various mono- and bifunctional nucleophiles to synthesize libraries of novel thiourea (B124793) derivatives and heterocyclic compounds.

Synthesis of Novel Heterocycles: Utilizing the compound as a key intermediate for the construction of polyfunctionalized heterocyclic systems, such as pyrimidines, thiazoles, and thiophenes, which are prevalent motifs in medicinal chemistry. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: Using the synthesized derivatives to conduct SAR studies to understand how the unique substitution pattern influences biological activity, such as antimicrobial or cytotoxic effects. nih.gov

Computational Analysis: Employing theoretical calculations to model the compound's electronic structure, reactivity, and to predict the outcomes of synthetic transformations.

Chemical and Physical Properties

Below are the key chemical identifiers and predicted physical properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H6N2S |

| Molecular Weight | 174.22 g/mol |

| CAS Number | 285124-09-6 |

| Canonical SMILES | CC1=C(C=C(C=C1)C#N)N=C=S |

Note: Physical properties such as melting point and boiling point are not widely reported in the literature and would require experimental determination.

Comparative Data of Related Aryl Isothiocyanates

To provide context, the properties of structurally similar, well-characterized aryl isothiocyanates are presented below.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

| 4-Methylphenyl isothiocyanate | C8H7NS | 149.21 g/mol | 25-26 | 237 |

| 4-Cyanophenyl isocyanate | C8H4N2O | 144.13 g/mol | 105-108 | - |

Data sourced from references chemicalbook.comsigmaaldrich.comsigmaaldrich.com. Note that 4-Cyanophenyl isocyanate contains an isocyanate (-NCO) group, not an isothiocyanate (-NCS) group, but is included for structural comparison of the substituted phenyl ring.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2S |

|---|---|

Molecular Weight |

174.22 g/mol |

IUPAC Name |

4-isothiocyanato-3-methylbenzonitrile |

InChI |

InChI=1S/C9H6N2S/c1-7-4-8(5-10)2-3-9(7)11-6-12/h2-4H,1H3 |

InChI Key |

CFCZHMWBNWMZGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Aryl Isothiocyanates

The preparation of aryl isothiocyanates can be broadly categorized into several established methods, each with its own set of advantages and limitations. These methods typically start from primary aromatic amines and involve the introduction of the thiocarbonyl group (-C=S).

One of the most traditional and widely used methods for the synthesis of aryl isothiocyanates is the reaction of a primary aryl amine with thiophosgene (CSCl₂). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The reaction proceeds through the formation of an intermediate thiocarbamoyl chloride, which then eliminates HCl to yield the isothiocyanate.

The general reaction can be represented as:

Ar-NH₂ + CSCl₂ → [Ar-NH-C(=S)Cl] + HCl [Ar-NH-C(=S)Cl] → Ar-N=C=S + HCl

While this method is effective for a wide range of aryl amines, the high toxicity and hazardous nature of thiophosgene have led to the development of alternative, safer reagents. Triphosgene, a solid and therefore safer alternative to the highly volatile thiophosgene, can also be employed in a similar capacity.

A common and less hazardous alternative to thiophosgenation involves the use of carbon disulfide (CS₂). In this approach, the primary aryl amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. This salt is then treated with a desulfurizing agent to induce the elimination of a sulfur atom and the formation of the isothiocyanate.

The reaction sequence is as follows:

Ar-NH₂ + CS₂ + B → [Ar-NH-C(=S)S]⁻ BH⁺ (Dithiocarbamate salt) [Ar-NH-C(=S)S]⁻ BH⁺ + Desulfurizing agent → Ar-N=C=S + Byproducts

In an effort to improve efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods combine the formation of the dithiocarbamate intermediate and its subsequent conversion to the isothiocyanate in a single reaction vessel without the isolation of intermediates. One-pot procedures are often preferred in industrial applications due to their operational simplicity and reduced processing time.

For example, a one-pot synthesis can be achieved by reacting the amine with carbon disulfide and a base, followed by the direct addition of a desulfurizing agent to the reaction mixture. ciac.jl.cn Recent advancements have explored the use of environmentally benign reagents and conditions. For instance, a one-pot protocol using aqueous conditions and cyanuric chloride as the desulfurizing agent has been developed for a broad range of alkyl and aryl isothiocyanates. beilstein-journals.orgnih.gov This method is particularly advantageous for its suitability for scale-up activities. beilstein-journals.org Furthermore, methods utilizing solid sodium hydroxide and phenyl chlorothionoformate have been reported, offering a versatile approach for both electron-rich and electron-deficient aryl isothiocyanates. organic-chemistry.orgorganic-chemistry.org

Targeted Synthesis of 4-Cyano-2-methylphenyl Isothiocyanate

The synthesis of this compound presents a specific challenge due to the presence of an electron-withdrawing cyano (-CN) group on the aromatic ring. Such substituents can decrease the nucleophilicity of the starting aniline (B41778), potentially requiring more forcing reaction conditions or specialized reagents.

Derivatization from 4-Cyano-2-methylaniline Precursors

The primary precursor for the synthesis of this compound is 4-Cyano-2-methylaniline. This aniline derivative serves as the nitrogen and aryl backbone of the target molecule. The synthesis then involves the introduction of the isothiocyanate functionality at the amino group.

Thiophosgenation Route:

A plausible synthetic route involves the direct reaction of 4-Cyano-2-methylaniline with thiophosgene in an inert solvent, such as dichloromethane or toluene, in the presence of a base like triethylamine or calcium carbonate to scavenge the liberated HCl. The electron-withdrawing nature of the cyano group may necessitate slightly elevated temperatures or longer reaction times to achieve complete conversion.

Carbon Disulfide Route:

Alternatively, and more favorably from a safety perspective, the carbon disulfide method can be employed. 4-Cyano-2-methylaniline would first be treated with carbon disulfide and a suitable base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding dithiocarbamate salt. Due to the reduced reactivity of the aniline, a co-solvent such as dimethylformamide (DMF) might be necessary to facilitate the formation of the dithiocarbamate, especially under aqueous conditions. beilstein-journals.orgnih.gov The subsequent desulfurization can be achieved using various reagents as previously discussed.

The reaction scheme can be depicted as:

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize the yield and purity of the final product. Key parameters that require consideration include the choice of solvent, base, desulfurizing agent, reaction temperature, and reaction time.

For the Carbon Disulfide Method:

Base and Solvent: The choice of base and solvent is crucial for the initial formation of the dithiocarbamate salt. For electron-deficient anilines like 4-cyano-2-methylaniline, a stronger base or a polar aprotic co-solvent like DMF in an aqueous system can enhance the reaction rate and yield. beilstein-journals.orgnih.gov

Desulfurizing Agent: The selection of the desulfurizing agent impacts the efficiency of the second step. Reagents like tosyl chloride or ethyl chloroformate are commonly used. The reaction temperature for this step is often kept low initially and then allowed to warm to room temperature.

One-Pot vs. Two-Step: While a one-pot procedure is generally preferred for its efficiency, a two-step approach, where the dithiocarbamate salt is isolated before desulfurization, might offer better control and potentially higher yields, especially for challenging substrates. organic-chemistry.org

A hypothetical optimization study for the synthesis from 4-Cyano-2-methylaniline via the carbon disulfide route might involve screening various conditions as outlined in the table below.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent System | Desulfurizing Agent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |

| 1 | NaOH | Water | Ethyl Chloroformate | 0 to 25 | 4 | 50-60 |

| 2 | K₂CO₃ | Water/DMF | Tosyl Chloride | 0 to 25 | 6 | 65-75 |

| 3 | Triethylamine | Dichloromethane | Thiophosgene | 0 to 25 | 3 | 70-80 |

| 4 | K₂CO₃ | Water/DMF | Cyanuric Chloride | 0 to 40 | 5 | 75-85 |

Based on literature for analogous electron-deficient anilines, a one-pot procedure using a mixed solvent system (e.g., Water/DMF) with an inorganic base like potassium carbonate, followed by desulfurization with an efficient reagent such as cyanuric chloride, would likely provide the best results in terms of yield and operational simplicity. beilstein-journals.orgnih.gov The reaction temperature would need to be carefully controlled, especially during the addition of the desulfurizing agent, to prevent side reactions.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isothiocyanates to mitigate the environmental and safety concerns associated with traditional methods. These approaches prioritize the use of less hazardous reagents, environmentally benign solvents, improved energy efficiency, and simplified reaction procedures. The development of greener synthetic routes is particularly important for aryl isothiocyanates due to the toxicity of conventional reagents like thiophosgene and its derivatives nih.govresearchgate.net.

A primary focus of green synthesis has been the replacement of hazardous thiocarbonyl transfer reagents kiku.dk. The most common strategy involves the decomposition of dithiocarbamate salts, which are formed from the corresponding primary amine (in this case, 4-amino-3-methylbenzonitrile), carbon disulfide, and a base chemrxiv.org. Greener protocols focus on the desulfurylation step, employing safer and more environmentally friendly reagents.

Several notable green methodologies have been developed:

Base-Promoted One-Pot Synthesis: An operationally simple and economical protocol utilizes sodium hydroxide (NaOH) as both the base and the desulfurating reagent. tandfonline.com This method proceeds in a one-pot manner under mild, room-temperature conditions, eliminating the need for a separate, often toxic, desulfurating agent. tandfonline.com The reaction is scalable and avoids the use of special equipment like microwave reactors or ball mills that other base-promoted syntheses may require tandfonline.com.

Aqueous-Based Methods: Performing reactions in water is a cornerstone of green chemistry. A facile one-pot protocol has been developed for preparing a wide range of isothiocyanates from primary amines under aqueous conditions beilstein-journals.orggoogle.com. This process uses cyanuric acid as the desulfurylation reagent after the in situ generation of the dithiocarbamate salt beilstein-journals.org. Another approach uses hydrogen peroxide as an environmentally friendly oxidant in a water-phase synthesis, which produces no toxic waste nih.govgoogle.com.

Mild and Non-toxic Reagents: The use of readily available, non-toxic, and inexpensive reagents is another key strategy. Molecular iodine in a water/ethyl acetate biphasic medium has been used for the desulfurization of dithiocarbamate salts, offering high environmental acceptability and cost-effectiveness nih.govresearchgate.net. Similarly, di-tert-butyl dicarbonate (Boc2O) serves as an effective desulfurylation reagent that generates volatile byproducts (CO2, COS, and tert-butanol), simplifying workup to a simple evaporation and avoiding the need for chromatography kiku.dk. Other reagents like tetrapropylammonium tribromide are also noted for being mild, efficient, and non-toxic researchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. Microwave-assisted synthesis of both aliphatic and aromatic isothiocyanates from primary amines and carbon disulfide has been shown to produce high yields efficiently researchgate.netnih.gov. This approach is often combined with greener reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−), an environmentally friendly coupling reagent that works well under microwave conditions nih.gov.

Electrochemical Methods: A practical and mild electrochemical method allows for the preparation of isothiocyanates from the corresponding amine and carbon disulfide without the need for toxic and expensive reagents organic-chemistry.org. This supporting-electrolyte-free approach represents a significant advancement in clean synthesis organic-chemistry.org.

These methodologies demonstrate a significant shift towards more sustainable and environmentally responsible production of aryl isothiocyanates. The selection of a specific green approach would depend on factors such as substrate compatibility, desired scale, and available equipment.

Interactive Data Table: Comparison of Green Synthesis Reagents for Aryl Isothiocyanates

| Desulfurization Reagent/Method | Key Advantages | Reaction Conditions | Solvent(s) | Citations |

| Sodium Hydroxide (NaOH) | One-pot; inexpensive; no extra desulfurating reagent needed. | Room Temperature | Acetonitrile (CH3CN) | tandfonline.com |

| Cyanuric Acid | One-pot; suitable for scale-up; works for electron-deficient substrates. | 0 °C to Room Temperature | Water / Dichloromethane (CH2Cl2) | beilstein-journals.org |

| Hydrogen Peroxide (H2O2) | Environmentally friendly oxidant; produces no toxic waste. | 90 - 120 °C | Water | nih.govgoogle.com |

| Di-tert-butyl dicarbonate (Boc2O) | Volatile byproducts; simplified work-up (evaporation). | Room Temperature | Ethanol, Methanol, DCM, THF | kiku.dk |

| Molecular Iodine (I2) | Non-toxic; inexpensive; readily available. | Not specified | Water / Ethyl Acetate | nih.govresearchgate.net |

| DMT/NMM/TsO− | Environmentally friendly; rapid; high yields. | Microwave Irradiation | Dichloromethane (CH2Cl2) or Water | nih.gov |

| Electrochemical Synthesis | Avoids toxic/expensive reagents; supporting-electrolyte-free. | Not specified | Not specified | organic-chemistry.org |

Chemical Reactivity and Transformation Pathways

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate moiety is characterized by a cumulative double bond system, where the central carbon atom is susceptible to attack by nucleophiles. This reactivity is the basis for the formation of various adducts, most notably with nitrogen, oxygen, and sulfur-based nucleophiles.

The reaction of isothiocyanates with primary and secondary amines is a classical and highly efficient method for the synthesis of unsymmetrically substituted thioureas. organic-chemistry.orgmdpi.com This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. mdpi.com The resulting product is a thiourea (B124793) derivative, a scaffold present in numerous biologically active compounds. uobabylon.edu.iq

The general reaction involves mixing the 4-Cyano-2-methylphenyl isothiocyanate with a suitable amine in an appropriate solvent, often at room temperature or with gentle heating. uobabylon.edu.iq The versatility of this reaction allows for the introduction of a wide range of substituents on the newly formed thiourea, depending on the amine used. For instance, reactions with various aniline (B41778) derivatives, heterocyclic amines, and aliphatic amines lead to the corresponding N,N'-disubstituted thioureas. nih.govresearchgate.net

Detailed research has demonstrated the synthesis of various thiourea derivatives through this pathway. The reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines has been shown to produce 1-substituted-3-[(2-cyanophenylimino)phenylmethyl] thioureas, which can then undergo further intramolecular reactions. nih.gov

Table 1: Examples of Thiourea Derivatives Synthesized from Isothiocyanates and Amines

| Isothiocyanate Precursor | Amine | Resulting Thiourea Derivative | Reference |

|---|---|---|---|

| N-(2-cyanophenyl)benzimidoyl isothiocyanate | p-toluidine | 1-(4-Methylphenyl)-3-(2-phenylquinazolin-4-yl) thiourea | nih.gov |

| N-(2-cyanophenyl)benzimidoyl isothiocyanate | cyclohexylamine | 1-Cyclohexyl-3-(2-phenylquinazolin-4-yl) thiourea | nih.gov |

| N-(2-cyanophenyl)benzimidoyl isothiocyanate | p-chloroaniline | 1-(4-Chlorophenyl)-3-(2-phenylquinazolin-4-yl) thiourea | nih.gov |

| N-(2-cyanophenyl)benzimidoyl isothiocyanate | p-nitroaniline | 1-(4-nitrophenyl)-3-(2-phenylquinazolin-4-yl) thiourea | nih.gov |

This compound can also react with alcohols and thiols, although these reactions are generally less facile than those with amines. The reaction with alcohols leads to the formation of O-alkyl thiocarbamates, while reaction with thiols yields dithiocarbamates. nih.gov These reactions often require basic conditions or a catalyst to proceed efficiently. nih.gov The length of the alcohol chain can influence the reaction products; reactions with long-chain alcohols such as n-hexanol, n-heptanol, and n-octanol tend to exclusively yield N-aryl-O-alkyl carbamates. nih.gov

The general mechanism involves the nucleophilic attack of the oxygen or sulfur atom on the isothiocyanate carbon. The presence of a base facilitates the deprotonation of the alcohol or thiol, increasing its nucleophilicity and promoting the reaction.

The strategic placement of nucleophilic groups within the same molecule as the isothiocyanate functionality can lead to intramolecular cyclization reactions, forming various heterocyclic systems. The cyano group and the isothiocyanate group in this compound, or in its reaction intermediates, can participate in such cyclizations.

For instance, thiourea derivatives formed from the reaction of an isothiocyanate with an appropriately substituted amine can undergo intramolecular cycloaddition. The thiourea contains nucleophilic nitrogen and sulfur atoms that can attack an electrophilic center, such as a nitrile group, within the same molecule to form a ring. nih.gov This strategy is a powerful tool for the synthesis of complex heterocyclic structures. Metal-free conditions using halogenated anhydrides can also promote the intramolecular cyclization of related N-cyano sulfoximines. rsc.org

Cycloaddition Chemistry and Heterocycle Formation

Cycloaddition reactions involving the isothiocyanate group are a cornerstone for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles. The -N=C=S unit can act as a dienophile or a dipolarophile in these reactions, leading to the formation of five- and six-membered rings.

The isothiocyanate functionality is a key precursor for a multitude of heterocyclic systems due to its ability to react with molecules containing multiple nucleophilic centers.

Pyrimidine (B1678525) Derivatives : Isothiocyanates can be used in the synthesis of pyrimidine derivatives. researchgate.netmdpi.com For example, reaction with o-aminonitrile or o-aminoester compounds can lead to fused pyrimidines. researchgate.net The synthesis of 4-amino-5-cyano-pyrimidines has also been reported, highlighting the utility of cyano-substituted precursors in building the pyrimidine core. nih.gov

Quinazoline (B50416) Derivatives : The reaction of isothiocyanates with compounds containing an anthranilic acid motif or its derivatives is a common route to quinazoline and quinazolinone structures. nih.gov For instance, the intramolecular cycloaddition of thioureas derived from N-(2-cyanophenyl)benzimidoyl isothiocyanate leads to quinazoline derivatives. nih.gov

Triazole Derivatives : 1,2,4-Triazoles can be synthesized from isothiocyanates through their reaction with hydrazines and subsequent cyclization. isres.orgnih.gov The initial step is the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes acid- or base-catalyzed cyclization to form the triazole ring. researchgate.netidosi.org

Thiazole (B1198619) Derivatives : Isothiocyanates are versatile reagents for the synthesis of thiazole rings. In the Hantzsch thiazole synthesis, a thioamide (which can be derived from an isothiocyanate) reacts with an α-haloketone. nih.gov Another route involves the reaction of isothiocyanates with active methylene (B1212753) compounds in the presence of elemental sulfur. nih.gov

Pyrazole (B372694) Derivatives : The synthesis of pyrazole derivatives can be achieved through the reaction of isothiocyanates with hydrazine (B178648) derivatives and compounds containing active methylene groups. nih.gov For example, a one-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines can yield highly functionalized phenylaminopyrazoles. nih.gov The cyano group can also be a key functionality in building the pyrazole ring. researchgate.net

Table 2: Heterocycles Synthesized from Isothiocyanate Precursors

| Heterocycle | General Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrimidine | Isothiocyanate, o-aminonitrile/o-aminoester | Cyclocondensation | researchgate.net |

| Quinazoline | Isothiocyanate, anthranilic acid derivatives | Cyclocondensation | nih.govnih.gov |

| 1,2,4-Triazole | Isothiocyanate, hydrazines | Addition-Cyclization | researchgate.netidosi.org |

| Thiazole | Isothiocyanate, α-haloketones, active methylene compounds | Hantzsch Synthesis, Condensation | nih.govnih.gov |

The cycloaddition reactions of isothiocyanates are generally understood to proceed through concerted or stepwise mechanisms, depending on the nature of the reacting partner.

In [4+2] cycloaddition reactions, where the isothiocyanate acts as a dienophile, the mechanism can be either concerted (a true Diels-Alder reaction) or stepwise, involving a zwitterionic or diradical intermediate. nih.govmdpi.com The polarity of the solvent and the electronic nature of the substituents on both the diene and the dienophile can influence the operative mechanism. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanism of cycloaddition reactions involving isothiocyanates. For example, the reaction of isothiocyanates with diazopyrazoles to form 4-imino-4H-pyrazolo[5,1-d] organic-chemistry.orgmdpi.comnih.govresearchgate.netthiatriazines has been studied mechanistically. researchgate.net Such studies help in understanding the reaction pathways, transition states, and the factors controlling the regioselectivity and stereoselectivity of these reactions. While a concerted mechanism is often invoked for many Diels-Alder reactions, evidence for stepwise pathways, particularly in reactions involving polarized components, has become more prevalent. researchgate.net

Influence of Cyano and Methyl Substituents on Reactivity

The presence of both a cyano (-CN) group and a methyl (-CH₃) group on the phenyl ring of this compound creates a nuanced electronic environment that dictates its reactivity. The cyano group, positioned at the para-position to the isothiocyanate, is a strong electron-withdrawing group through both inductive and resonance effects. This withdrawal of electron density significantly enhances the electrophilicity of the isothiocyanate carbon atom, making it more susceptible to attack by nucleophiles.

Table 1: Electronic and Steric Effects of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on Isothiocyanate Carbon | Steric Effect |

| Cyano (-CN) | Para | Strong electron-withdrawing (Inductive and Resonance) | Increases electrophilicity | Minimal |

| Methyl (-CH₃) | Ortho | Weak electron-donating (Inductive) | Slightly decreases electrophilicity | Moderate steric hindrance |

Electrophilic and Radical Reactions

The isothiocyanate functional group in this compound is primarily known for its electrophilic character, readily reacting with a wide range of nucleophiles. However, it can also participate in radical reactions under specific conditions.

Electrophilic Reactions:

The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and serves as the primary site for nucleophilic attack. This reactivity is further amplified by the electron-withdrawing cyano group. Common electrophilic reactions involving aryl isothiocyanates include:

Reaction with Amines: Primary and secondary amines readily add to the isothiocyanate to form the corresponding thiourea derivatives. This is a fundamental reaction of isothiocyanates.

Reaction with Alcohols and Thiols: Alcohols and thiols can add to the isothiocyanate to form thiocarbamates and dithiocarbamates, respectively. These reactions are often reversible.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, isothiocyanates can hydrolyze to form the corresponding primary amine, releasing carbon disulfide.

The electrophilicity of the isothiocyanate carbon makes it a valuable synthon for the construction of various heterocyclic compounds.

Radical Reactions:

Aryl isothiocyanates can undergo radical reactions, often initiated by radical initiators or photolysis. A key reactive intermediate in these transformations is the α-(arylthio)imidoyl radical. These radicals can participate in a variety of cascade reactions, including cyclizations.

For instance, aryl radicals can add to the sulfur atom of an aryl isothiocyanate to form an α-(arylthio)imidoyl radical. This intermediate can then undergo intramolecular cyclization, particularly if a suitable radical acceptor, such as a cyano or an alkynyl group, is present in the molecule or in a reacting partner. While specific studies on this compound are not abundant, the principles derived from studies on other aryl isothiocyanates are applicable. The presence of the cyano group in the target molecule could potentially participate in such radical cyclization pathways.

Research on related systems has demonstrated that 2-cyano-substituted aryl radicals can react with aryl isothiocyanates in a cascade process. This involves the formation of an α-(arylthio)imidoyl radical, followed by a 5-exo-dig cyclization onto the cyano group. This highlights a potential pathway for complex heterocyclic synthesis starting from compounds like this compound under radical conditions.

Table 2: Overview of Potential Reactions of this compound

| Reaction Type | Reactant/Condition | Product Type | General Observations |

| Electrophilic | Primary/Secondary Amines | Thioureas | Generally high-yielding and facile. |

| Alcohols/Thiols | Thiocarbamates/Dithiocarbamates | Often reversible. | |

| Water (Hydrolysis) | Primary Amine + CS₂ | Can occur under acidic or basic conditions. | |

| Radical | Radical Initiators (e.g., AIBN) | Varies (often heterocyclic compounds) | Proceeds via α-(arylthio)imidoyl radical intermediates. |

| Aryl Radicals | Cyclized heterocyclic products | Cascade reactions involving intramolecular cyclization are possible. |

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms in a molecule. For 4-Cyano-2-methylphenyl isothiocyanate, a full suite of NMR experiments would be essential for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the aromatic ring would exhibit chemical shifts influenced by the electron-withdrawing cyano and isothiocyanate groups, and the electron-donating methyl group. The methyl protons would appear as a singlet, typically in the upfield region of the aromatic spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be expected for the methyl carbon, the aromatic carbons, the cyano carbon, and the isothiocyanate carbon. The chemical shifts of the aromatic carbons would be influenced by the nature of the substituents. The carbon of the cyano group typically appears in a characteristic downfield region, as does the carbon of the isothiocyanate group.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Methyl (CH₃) | ~2.5 | ~20 |

| Cyano (C≡N) | - | ~115-120 |

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to piece together the connectivity of the benzene ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated aromatic and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in confirming the positions of the substituents on the aromatic ring by showing correlations between the methyl protons and adjacent aromatic carbons, as well as between the aromatic protons and the cyano and isothiocyanate carbons.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Isothiocyanate (N=C=S): This group is expected to exhibit a strong and characteristic asymmetric stretching vibration in the infrared (IR) spectrum, typically in the range of 2000-2100 cm⁻¹. This band is often sharp and intense.

Cyano (C≡N): The cyano group also has a characteristic stretching vibration, which appears in the IR and Raman spectra in the region of 2220-2260 cm⁻¹. This peak is generally sharp, though its intensity can vary.

The IR and Raman spectra would also display a series of bands corresponding to the vibrations of the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The specific positions and intensities of these bands would be influenced by the substitution pattern on the ring. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also provide information about the substitution pattern.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR/Raman Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Cyano (C≡N) Stretch | 2220 - 2260 |

| Isothiocyanate (N=C=S) Asymmetric Stretch | 2000 - 2100 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the isothiocyanate group (-NCS) or the cyano group (-CN), as well as fragmentation of the aromatic ring. High-resolution mass spectrometry would be used to confirm the elemental composition of the molecular ion and its fragments.

X-ray Crystallography for Solid-State Structural Determination

Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time.

While X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the successful growth of high-quality single crystals, which has either not been performed or not been reported for this specific compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The molecular structure of this compound is achiral. As it does not possess any stereogenic centers, it does not exhibit optical activity. Consequently, chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are not applicable. These methods are used to study chiral molecules, which have non-superimposable mirror images.

There are no reports in the scientific literature describing the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no data on its chiroptical properties can be presented.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 4-Cyano-2-methylphenyl isothiocyanate at a molecular level. These calculations offer insights into the molecule's electronic properties and spatial arrangement, which are key determinants of its chemical reactivity.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comaimspress.com

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict these energy values. For this compound, the electron-withdrawing nature of the cyano (-CN) and isothiocyanate (-NCS) groups significantly influences the electronic landscape of the aromatic ring.

Table 1: Representative Calculated Electronic Properties

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -0.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.0 to 6.5 |

Charge distribution analysis reveals the electrophilic and nucleophilic centers within the molecule. The carbon atom of the isothiocyanate group is known to be highly electrophilic, making it a primary site for nucleophilic attack. arkat-usa.org The strong electron-withdrawing cyano group further delocalizes electron density away from the phenyl ring, affecting its reactivity. Molecular Electrostatic Potential (MEP) maps are often used to visualize these charge distributions, with electron-rich areas (nucleophilic) typically colored red and electron-poor areas (electrophilic) colored blue. nih.gov

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation around the C-N bond connecting the phenyl ring to the isothiocyanate group. Theoretical calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. unife.it The presence of the methyl group at the ortho position creates steric hindrance that influences the preferred orientation of the isothiocyanate group relative to the plane of the phenyl ring. Understanding the relative energies of different conformers is crucial, as the dominant conformation often dictates the molecule's reactivity and interaction with other chemical species.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the detailed pathways of chemical reactions. scribd.commdpi.com It allows for the mapping of reaction coordinates and the characterization of transient species like transition states, providing a deeper understanding of reaction kinetics and thermodynamics.

The isothiocyanate functional group is susceptible to both nucleophilic additions and cycloaddition reactions. arkat-usa.orgresearchgate.net DFT calculations can model these processes by locating the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the reaction rate. For nucleophilic additions, this would involve modeling the approach of a nucleophile (e.g., an amine or alcohol) to the electrophilic carbon of the isothiocyanate group. scribd.com For cycloadditions, DFT can elucidate whether the reaction proceeds through a concerted or stepwise mechanism by analyzing the structures and energies of the relevant transition states and intermediates. researchgate.net

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction mechanisms and rates. mdpi.com Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which can stabilize charged species like transition states and intermediates. acs.org Explicit models involve including individual solvent molecules in the calculation. These studies can reveal how solvent polarity and specific solvent-solute interactions (like hydrogen bonding) can alter the energy profile of a reaction, sometimes even favoring a different mechanistic pathway compared to the gas phase. chemrxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on reactivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its activity. nih.gov While often used for biological activity, QSAR can also be applied to model chemical reactivity.

For a series of related isothiocyanates, a QSAR model could predict their reactivity towards a specific reaction based on calculated molecular descriptors. These descriptors are numerical values that encode structural, electronic, or physicochemical properties of the molecule. The goal is to develop a regression model that can accurately predict the reactivity of new, untested compounds based solely on their calculated descriptors. wur.nl

Table 2: Potential Molecular Descriptors for a Reactivity-Focused QSAR Model

| Descriptor Class | Specific Examples | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Mulliken atomic charges, Dipole moment | Quantify the electrophilicity/nucleophilicity and charge distribution at the reactive site. wur.nl |

| Topological | Molecular connectivity indices, Wiener index | Describe the size, shape, and degree of branching in the molecule. |

| Quantum Chemical | Hardness (η), Softness (S), Electrophilicity index (ω) | Derived from HOMO/LUMO energies to provide a more nuanced measure of chemical reactivity. mdpi.com |

| Steric | Molar volume, Surface area | Account for steric hindrance around the reactive isothiocyanate group. |

By correlating these descriptors with experimentally measured reaction rates for a training set of molecules, a predictive model can be built to estimate the reactivity of this compound and its analogues.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The isothiocyanate group is a powerful electrophilic component in many MCRs, making 4-Cyano-2-methylphenyl isothiocyanate a potentially valuable building block.

Isothiocyanates are known to participate in various MCRs to generate a diverse range of heterocyclic compounds. For instance, they are key reactants in the synthesis of thiophene derivatives through one-pot reactions under solvent-free conditions samipubco.com. These reactions highlight the efficiency and high yields achievable with isothiocyanate-based MCRs samipubco.comnih.gov. The general mechanism often involves the initial reaction of the isothiocyanate with a nucleophile, followed by cyclization with another component.

The reactivity of the isothiocyanate moiety allows for the synthesis of complex molecules from simple precursors, which aligns with the principles of green chemistry by reducing waste and improving atom economy nih.govresearchgate.net.

Table 1: Examples of Multicomponent Reactions Involving Isothiocyanates

| Reaction Name | Reactants | Product Type |

| Ugi-thiourea Reaction | Aldehyde/Ketone, Amine, Isocyanide, Isothiocyanate | Peptidomimetic structures with a thiourea (B124793) backbone |

| Biginelli-like Reaction | β-dicarbonyl compound, Aldehyde, Isothiocyanate | Dihydropyrimidinethiones |

| Gewald-type Reaction | α-methylene ketone, Cyanothioacetamide, Alkylating agent | Substituted thiophenes |

| Passerini-type Reaction | Carboxylic acid, Isocyanide, Isothiocyanate | α-acyloxythiocarboxamides |

Precursor for Complex Molecular Architectures

The structure of this compound, featuring a reactive isothiocyanate group and a functionalized aromatic ring, makes it an attractive precursor for the synthesis of complex molecular architectures, particularly heterocyclic systems. Isothiocyanates are widely used in the synthesis of nitrogen- and sulfur-containing heterocycles, which are prevalent in pharmaceuticals and materials science.

The isothiocyanate group can react with a variety of dinucleophiles to form five-, six-, or seven-membered rings. For example, reaction with compounds containing amino and hydroxyl or amino and thiol groups can lead to the formation of thiazole (B1198619), thiadiazole, or other related heterocyclic systems. The cyano group on the phenyl ring can also be a site for further chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions, further expanding its synthetic utility.

The synthesis of complex structures such as thiazolylcyanocyclopropanes demonstrates the utility of related cyano- and isothiocyanate-containing compounds in creating novel molecular frameworks mdpi.com.

Development of Novel Synthetic Methodologies Utilizing the Isothiocyanate Moiety

The unique reactivity of the isothiocyanate group (-N=C=S) has led to the development of numerous synthetic methodologies. This group can undergo addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions.

For instance, the reaction of p-tolyl isothiocyanate with triaminopyrimidine derivatives demonstrates the formation of thiourea-linked pyrimidine (B1678525) compounds sigmaaldrich.com. Such methodologies are crucial for the synthesis of molecules with potential biological activity.

Furthermore, the isothiocyanate group can be used in cycloaddition reactions. For example, [3+2] cycloadditions with azides or nitrile oxides can yield five-membered heterocyclic rings. These synthetic strategies are fundamental in medicinal chemistry and drug discovery for creating libraries of diverse compounds.

Application in Polymer Chemistry (e.g., monomer for specialized polymers)

In polymer chemistry, functional monomers are essential for the synthesis of specialized polymers with tailored properties. This compound can potentially be utilized in several ways. It can be incorporated as a comonomer in polymerization reactions to introduce the isothiocyanate functionality into the polymer backbone or as side chains. These isothiocyanate-functionalized polymers can then be used for post-polymerization modifications, allowing for the attachment of various molecules, such as biomolecules or fluorescent dyes, through the reaction of the isothiocyanate group with nucleophiles.

The use of related compounds in reversible addition-fragmentation chain transfer (RAFT) polymerization highlights the compatibility of the cyano group in controlled polymerization techniques polyacs.org. This suggests that this compound could be a candidate for creating well-defined polymer architectures.

Integration into Analytical Chemistry Methodologies (e.g., derivatization for enhanced detection)

In analytical chemistry, derivatization is a common technique to enhance the detection and separation of analytes. Isothiocyanates are well-known derivatizing agents, particularly for primary and secondary amines, such as amino acids and peptides. The reaction of an isothiocyanate with an amine forms a stable thiourea derivative that can be easily detected by UV-Vis spectroscopy or mass spectrometry.

For example, phenyl isothiocyanate (PITC) is famously used in Edman degradation for protein sequencing. Similarly, 4-sulfophenyl isothiocyanate has been used to introduce a fixed charge to peptides, facilitating their analysis by mass spectrometry nih.gov.

This compound can serve a similar purpose. The introduction of the cyano and methyl groups may offer advantages in terms of chromatographic separation or mass spectrometric fragmentation patterns, potentially leading to improved analytical methods. Derivatization with isothiocyanates can improve the ionization efficiency and chromatographic behavior of polar amine-containing metabolites in HPLC-MS/MS analysis researchgate.net.

Exploration of Biological Activities and Mechanisms Non Clinical

Investigation of Enzyme Interactions and Inhibition Kinetics (e.g., Cholinesterase)

While specific studies on the interaction of 4-Cyano-2-methylphenyl isothiocyanate with cholinesterases are not currently available, research on other phenyl isothiocyanates suggests a potential for such interactions. For instance, a study on various phenyl isothiocyanate derivatives demonstrated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netnih.gov. The inhibitory activity was found to be influenced by the nature and position of substituents on the phenyl ring researchgate.netnih.gov. Electron-donating groups, such as methoxy and methyl, have been observed to contribute to the inhibitory activity against AChE when compared to unsubstituted phenyl isothiocyanate nih.gov.

Isothiocyanates can also inhibit other enzyme systems, such as cytochrome P450s, which are involved in the metabolism of xenobiotics nih.govoup.com. The inhibitory potency of isothiocyanates against these enzymes is also dependent on their structural features, including the length of an alkyl chain and the presence of phenyl groups nih.govoup.com.

The structure-activity relationship (SAR) studies of isothiocyanates provide valuable insights into how the chemical structure influences their biological activity. For arylalkyl isothiocyanates, an increase in the alkyl chain length has been shown to enhance inhibitory potency against certain enzymes nih.govoup.com. The presence and substitution pattern on the phenyl ring are also critical determinants of activity.

For instance, in the context of cholinesterase inhibition, 2-methoxyphenyl isothiocyanate was found to be a potent inhibitor of acetylcholinesterase, while 3-methoxyphenyl isothiocyanate showed significant inhibition of butyrylcholinesterase researchgate.netnih.gov. The inhibitory activity of 4-methylphenyl isothiocyanate on AChE was also notable nih.gov. These findings suggest that the electronic and steric effects of the substituents on the aromatic ring play a crucial role in the interaction with the active site of the enzyme. The presence of a methyl group at the 2-position and a cyano group at the 4-position in this compound would likely influence its binding affinity and inhibitory potential against various enzymes.

Table 1: Cholinesterase Inhibitory Activity of Selected Phenyl Isothiocyanates (for comparative purposes)

| Compound | Acetylcholinesterase (AChE) Inhibition (%) at 1.14 mM | Butyrylcholinesterase (BChE) Inhibition (%) at 1.14 mM | Reference |

| Phenyl isothiocyanate | 17.9 | Not Reported | nih.gov |

| 4-Methylphenyl isothiocyanate | 58.4 | Not Reported | nih.gov |

| 2-Methoxyphenyl isothiocyanate | 57.0 (IC₅₀ = 0.57 mM) | Not Reported | researchgate.netnih.gov |

| 3-Methoxyphenyl isothiocyanate | 61.4 | 49.2 | nih.gov |

| 4-Methoxyphenyl isothiocyanate | 30.4 | Not Reported | nih.gov |

This table presents data for structurally related compounds to provide context for the potential activity of this compound, for which direct data is not available.

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a target protein. While specific docking studies for this compound are not available, studies on other isothiocyanates have revealed insights into their binding mechanisms researchgate.netresearchgate.net. These studies often show that the isothiocyanate group can form covalent bonds with cysteine residues in the active site of enzymes, leading to irreversible inhibition.

For phenyl isothiocyanates, the aromatic ring can engage in hydrophobic and π-π stacking interactions within the binding pocket of the target protein, further stabilizing the complex researchgate.net. The substituents on the phenyl ring can form additional hydrogen bonds or van der Waals interactions, enhancing the binding affinity and specificity. It is plausible that the cyano group of this compound could act as a hydrogen bond acceptor, while the methyl group could participate in hydrophobic interactions within the enzyme's active site.

Studies on Antioxidant Mechanisms

Isothiocyanates are well-recognized for their indirect antioxidant effects, which are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway mdpi.comnih.govoregonstate.edu. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes mdpi.comoregonstate.edu.

While the primary antioxidant mechanism of isothiocyanates is indirect, some studies have investigated their direct free radical scavenging activity using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays.

Studies on various phenyl isothiocyanate derivatives have shown some capacity to scavenge free radicals. For instance, phenyl isothiocyanate and its methoxy- and methyl-substituted derivatives have demonstrated DPPH radical scavenging activity nih.gov. However, the direct scavenging activity of isothiocyanates is generally considered to be less significant than their ability to induce cellular antioxidant defenses. Theoretical studies on 4-methylphenyl isothiocyanate have also explored its hydroxyl radical scavenging activity chemrxiv.orgchemrxiv.org.

Table 2: Antioxidant Activity of Selected Phenyl Isothiocyanates (for comparative purposes)

| Compound | DPPH IC₅₀ (mM) | ORAC (mM Trolox Equivalents) | Reference |

| Phenyl isothiocyanate | 1.08 | 26.3 | nih.gov |

| 4-Methylphenyl isothiocyanate | 1.45 | Not Reported | nih.gov |

| 2-Methoxyphenyl isothiocyanate | 3.90 | Not Reported | nih.gov |

| 3-Methoxyphenyl isothiocyanate | 1.16 | Not Reported | nih.gov |

| 4-Methoxyphenyl isothiocyanate | 1.25 | Not Reported | nih.gov |

This table presents data for structurally related compounds to provide context for the potential activity of this compound, for which direct data is not available.

The primary mechanism by which isothiocyanates exert their antioxidant effects is through the modulation of cellular redox homeostasis. They are potent activators of the Nrf2-Keap1 pathway mdpi.comnih.govoregonstate.edu. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, being electrophiles, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs) mdpi.comnih.gov. This induction of endogenous antioxidant defenses fortifies the cell against oxidative stress.

Anti-Inflammatory Pathway Modulation in vitro

Isothiocyanates have demonstrated significant anti-inflammatory properties in various in vitro models mdpi.comnih.govnih.gov. A key mechanism underlying their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govnih.gov. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) mdpi.comnih.gov.

By inhibiting the activation of NF-κB, isothiocyanates can effectively suppress the production of these inflammatory mediators. The anti-inflammatory effects of isothiocyanates are often linked to their ability to modulate upstream signaling kinases involved in NF-κB activation. Furthermore, the activation of the Nrf2 pathway by isothiocyanates also contributes to their anti-inflammatory effects, as many Nrf2 target genes have anti-inflammatory functions mdpi.comnih.gov.

Studies on synthetic isothiocyanates have shown their ability to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of iNOS and COX-2 nih.gov. Phenyl isothiocyanate and 2-methoxyphenyl isothiocyanate have also been shown to be potent inhibitors of the COX-2 enzyme researchgate.netnih.gov.

Table 3: COX-2 Inhibitory Activity of Selected Phenyl Isothiocyanates (for comparative purposes)

| Compound | COX-2 Inhibition (%) at 50 µM | Reference |

| Phenyl isothiocyanate | 98.9 | nih.gov |

| 2-Methoxyphenyl isothiocyanate | 99.0 | nih.gov |

| 3-Methoxyphenyl isothiocyanate | No Inhibition | nih.gov |

| 4-Methoxyphenyl isothiocyanate | No Inhibition | nih.gov |

This table presents data for structurally related compounds to provide context for the potential activity of this compound, for which direct data is not available.

Inhibition of Inflammatory Enzymes (e.g., COX-2)

While specific studies on the inhibitory effects of this compound on inflammatory enzymes are not prominently available, the isothiocyanate class of compounds is known to modulate inflammatory pathways. Isothiocyanates, such as sulforaphane (B1684495), have been shown to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. nih.gov The mechanism often involves the modulation of transcription factors like NF-κB, which is a critical regulator of the inflammatory response. nih.govnih.gov Given its structural class, this compound may possess similar inhibitory potential on enzymes like COX-2, though this requires empirical validation.

Effects on Pro-inflammatory Cytokine Expression in Cell Lines

Research has demonstrated that various isothiocyanates can significantly reduce the production of pro-inflammatory cytokines. nih.gov For instance, sulforaphane has been observed to inhibit the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in different cell lines. nih.gov This suppression is often linked to the activation of the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative stress-induced inflammation. nih.govmdpi.com Another isothiocyanate, 5-methylthiopentyl isothiocyanate, a sulforaphane analogue, has been shown to decrease the release of IL-1β and IL-6 in bone marrow-derived macrophages by regulating the NLRP3 inflammasome. nih.govresearchgate.net It is plausible that this compound could exert similar effects on cytokine expression, a hypothesis that warrants further investigation in relevant cell-based assays.

Table 1: Effects of Various Isothiocyanates on Pro-inflammatory Markers

| Isothiocyanate Compound | Effect | Mechanism/Target | Reference |

|---|---|---|---|

| Sulforaphane | Suppresses COX-2 and PGE2 levels | Upregulates Nrf-2 expression | nih.gov |

| Sulforaphane | Inhibits production of IL-6, TNF-α, and IL-1β | Downregulation of NF-κB | nih.gov |

| 5-methylthiopentyl isothiocyanate | Decreased release of IL-1β and IL-6 | Regulation of NLRP3 inflammasome | nih.gov |

Antimicrobial Mechanisms of Action

The antimicrobial properties of isothiocyanates against a broad spectrum of pathogens are well-documented, suggesting a potential role for this compound as an antimicrobial agent. nih.govresearchgate.net

Inhibition of Microbial Growth (Bacterial and Fungal) in Laboratory Settings

Numerous studies have confirmed the ability of various ITCs to inhibit the growth of both bacteria and fungi in vitro. nih.govnih.gov Aromatic isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have demonstrated significant activity against a range of human pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net The effectiveness of ITCs is often related to their chemical structure, with aromatic ITCs showing strong potential due to their ability to penetrate microbial membranes. nih.gov Natural isothiocyanates have also been shown to possess activity against both developing and mature biofilms of Pseudomonas aeruginosa. nih.gov

Table 2: Antimicrobial Activity of Selected Isothiocyanates

| Isothiocyanate Compound | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal effect with MICs ranging from 2.9 to 110 µg·mL−1 | mdpi.com |

| Allyl isothiocyanate (AITC) | Pseudomonas aeruginosa | Inhibition of planktonic bacterial proliferation | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Pseudomonas aeruginosa | Inhibition of biofilm formation | nih.gov |

| General Isothiocyanates | Escherichia coli, Pseudomonas aeruginosa, Listeria monocytogenes, Staphylococcus aureus | Bactericidal effects | nih.gov |

Cellular Targets and Pathways Affected in Microorganisms

The antimicrobial mechanism of isothiocyanates is multifaceted. Their electrophilic nature allows them to react with microbial proteins, particularly with the thiol groups of cysteine residues, leading to enzyme inactivation and disruption of essential cellular functions. nih.gov This can interfere with various metabolic pathways, including cellular respiration and DNA replication. Furthermore, ITCs can induce oxidative stress within microbial cells and disrupt the integrity of cell membranes, ultimately leading to cell death. researchgate.net The specific molecular targets can vary depending on the isothiocyanate and the microorganism.

Mechanistic Studies related to DNA Interactions or Protein Modification (e.g., cysteine/lysine labeling)

The primary mechanism of action for isothiocyanates at the molecular level involves their covalent modification of proteins. nih.gov The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to attack by nucleophilic groups present in amino acid residues.

This reaction is particularly efficient with the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues. nih.govrsc.orgresearchgate.net This covalent binding, or thiocarbamoylation, can alter the structure and function of the target proteins, thereby affecting numerous cellular processes. nih.gov For example, the modification of specific cysteine residues in the Keap1 protein by ITCs leads to the activation of the Nrf2 antioxidant response pathway. mdpi.com While direct DNA interaction is not considered a primary mechanism for isothiocyanates, their ability to modulate proteins involved in DNA repair and cell cycle regulation can indirectly affect genomic stability. nih.gov The presence of a cyano group in this compound might also influence its reactivity and targeting, a subject for future research. nih.gov

Ligand Design and Coordination Chemistry (if applicable to biological systems)

The isothiocyanate group can act as a ligand in coordination chemistry, forming complexes with metal ions. However, in the context of biological systems, the dominant reactivity of ITCs is their covalent interaction with proteins rather than metal coordination. The exploration of this compound in ligand design for biological systems would likely focus on its use as a covalent probe or as a warhead in targeted covalent inhibitors. The cyano group could potentially participate in metal coordination or act as a spectroscopic reporter to study protein binding events. nih.gov The development of isothiocyanate-based molecules for specific protein labeling and therapeutic applications is an active area of research in chemical biology. nih.govrsc.org

Potential Applications in Agrochemical Research

Evaluation as Plant Growth Regulators or Inhibitors

There is currently no available research evaluating 4-Cyano-2-methylphenyl isothiocyanate as a plant growth regulator or inhibitor. Studies on its effects on plant germination, root development, flowering, or other physiological processes have not been publicly documented.

Investigation of Herbicidal Properties

No scientific studies investigating the herbicidal properties of this compound are present in the accessible literature. Therefore, its efficacy as a potential herbicide against any weed species is unknown.

Development as Fungicides or Bactericides for Crop Protection

The potential for this compound in the development of fungicides or bactericides for crop protection has not been explored in available research.

Efficacy Against Specific Plant Pathogens

There are no published reports detailing the efficacy of this compound against any specific plant pathogens, such as fungi or bacteria.

Structure-Activity Relationships for Agrochemically Relevant Effects

Due to the absence of research on its agrochemical activities, no structure-activity relationship (SAR) studies have been established for this compound in an agrochemical context. While research on other isothiocyanates exists in different fields, this information cannot be specifically attributed to the target compound for agricultural applications.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalytic Approaches

While classical methods for synthesizing aryl isothiocyanates are established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes for 4-Cyano-2-methylphenyl isothiocyanate. The most common synthesis involves the decomposition of dithiocarbamate (B8719985) salts, but the reagents used for desulfurization can be toxic or inefficient. nih.gov Future work could explore greener and more catalytically driven alternatives.

Promising avenues include:

Visible-Light Photocatalysis : Recent advancements have demonstrated that the reaction between amines and carbon disulfide can be photocatalyzed under mild conditions, offering a green alternative to traditional methods. organic-chemistry.orgacs.org

Electrochemical Synthesis : A practical and supporting-electrolyte-free electrochemical method can produce isothiocyanates without the need for toxic reagents, representing a significant step towards sustainable chemistry. organic-chemistry.org

Elemental Sulfur-Based Methods : Utilizing elemental sulfur is an attractive approach due to its low cost and availability. mdpi.com Research into base-promoted or catalytic transformations of isocyanides with elemental sulfur could yield efficient, one-pot syntheses. mdpi.com

Novel Catalytic Systems : The use of inexpensive and readily available catalysts, such as cobalt(II) chloride and copper(II) sulfate, for the decomposition of dithiocarbamate salts under mild conditions warrants further investigation for this specific molecule. nih.gov Copper-catalyzed cross-coupling of aryl iodides with a thiocyanate source is another viable catalytic strategy. researchgate.net

| Synthetic Approach | Key Reagents/Conditions | Potential Advantages | Citations |

|---|---|---|---|

| Dithiocarbamate Decomposition | Primary amine, CS₂, Desulfurizing agent (e.g., Tosyl Chloride, T3P, CoCl₂, CuSO₄) | Versatile and widely used | nih.govorganic-chemistry.org |

| Visible-Light Photocatalysis | Amine, CS₂, Photocatalyst, Light source | Mild conditions, green chemistry | organic-chemistry.orgacs.org |

| Electrochemical Synthesis | Amine, CS₂, Electrochemical cell | Reagent-free, sustainable | organic-chemistry.org |

| Elemental Sulfur Methods | Isocyanide, Elemental Sulfur, Catalyst or Base | Use of inexpensive sulfur, potential for one-pot synthesis | mdpi.com |

| Copper Catalysis | Aryl halide, Thiocyanate source, CuI catalyst | Good for functionalized aryl systems | researchgate.net |

Design and Synthesis of Functionalized Derivatives with Enhanced Specificity

The aromatic core of this compound is an ideal platform for chemical modification to create derivatives with enhanced biological specificity and efficacy. By strategically adding or modifying functional groups, new analogues can be synthesized with improved properties.

A key future direction is the synthesis of hybrid molecules where the isothiocyanate moiety is linked to another bioactive scaffold. nih.gov For example, derivatives could be designed by connecting the this compound core to amino acid esters or other pharmacophores to target specific enzymes or receptors. mdpi.com This approach has been successful in creating derivatives with potent and selective antiproliferative activity against cancer cells while reducing toxicity to normal cells. nih.gov Research should focus on establishing structure-activity relationships to guide the rational design of these new functionalized derivatives. researchgate.net

Integration into Supramolecular Chemistry and Materials Science

The unique chemical structure of this compound makes it a compelling building block for supramolecular chemistry and advanced materials. The reactive isothiocyanate group can serve as a covalent anchor to graft the molecule onto polymer backbones or nanoparticle surfaces.

Future research could explore:

Functional Materials : Incorporating the molecule into protein-based materials, such as enzymatic sponges, using the isothiocyanate group for covalent attachment, similar to how fluorescein isothiocyanate (FITC) is used. acs.org

Supramolecular Assemblies : The rigid phenyl ring and polar cyano group could direct the self-assembly of molecules into well-defined supramolecular structures, such as hydrogels or organogels, with potential applications in biomedicine. researchgate.netnih.gov

Smart Materials : The potential for the molecule to participate in non-covalent interactions could be exploited to create materials that respond to external stimuli like pH or specific analytes. nih.gov

Deeper Elucidation of Biological Pathways through Proteomic and Metabolomic Profiling

Isothiocyanates are known to exert their biological effects by reacting with specific cellular proteins. nih.gov A critical area for future research is the identification of the precise molecular targets of this compound. Modern "omics" technologies are powerful tools for this purpose. mdpi.com

Proteomic Analysis : Using proteomic approaches, researchers can identify proteins that are covalently modified by the isothiocyanate. This typically involves treating cells with the compound, followed by protein extraction, separation, and identification of modified proteins by mass spectrometry. This can reveal key cellular pathways affected by the compound, such as the inhibition of the proteasome complex, which is a known target for other isothiocyanates. nih.gov

Metabolomic Analysis : Metabolomics can be used to trace the metabolic fate of this compound within a biological system. This allows for the identification of key metabolites and provides insight into its bioavailability, mechanism of detoxification, and impact on cellular metabolic networks. frontiersin.org

The integration of proteomic and metabolomic data can provide a comprehensive, systems-level understanding of the compound's biological activity. frontiersin.org

| Potential Protein Target Class | Function | Relevance for Isothiocyanates | Citations |

|---|---|---|---|

| Ubiquitin-Proteasome System | Protein degradation, cell cycle control | ITCs can inhibit proteasome activity, leading to apoptosis in cancer cells. | nih.gov |

| Cytoskeletal Proteins (e.g., Tubulin) | Cell division, structure, and transport | Covalent modification can disrupt microtubule dynamics and arrest the cell cycle. | |

| Kinases | Signal transduction | ITCs can modulate signaling pathways critical for cell proliferation and survival. | |

| Transcription Factors | Gene expression regulation | ITCs can affect pathways regulated by factors like NF-κB and Nrf2, influencing inflammation and stress response. | |

| Metabolic Enzymes | Cellular metabolism | ITCs can alter the activity of enzymes involved in pathways like glycolysis or glutathione metabolism. | frontiersin.org |

Development of Chemo-Sensors or Probes for Specific Molecular Targets

The electrophilic nature of the isothiocyanate group makes it an excellent "warhead" for covalently labeling biological molecules. This reactivity can be harnessed to develop chemical probes and sensors. nih.gov Future research should focus on designing probes based on the this compound scaffold for detecting and imaging specific molecular targets in complex biological samples.

The development could proceed in several ways:

Activity-Based Probes : By attaching a reporter tag (e.g., a fluorophore or a biotin handle) to the phenyl ring, the molecule can be transformed into a probe that covalently binds to its protein targets, allowing for their subsequent identification and quantification. mdpi.com

Fluorescent Chemosensors : The cyano-phenyl core possesses distinct electronic properties that could be exploited in the design of fluorescent sensors. nih.gov The binding of the isothiocyanate group to a specific analyte could trigger a conformational change or an electronic perturbation that results in a detectable change in fluorescence intensity or wavelength. nih.gov Such sensors could be developed for detecting specific ions or small molecules. nih.gov

Q & A

Q. Q1. What are the laboratory-scale synthesis routes for 4-Cyano-2-methylphenyl isothiocyanate, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via two primary routes:

- Amine-Thiophosgene Reaction : Reacting 4-cyano-2-methylaniline with thiophosgene in a polar aprotic solvent (e.g., dichloromethane) under reflux at 40–50°C for 6–8 hours. Yields typically range from 65–80% .

- Carbon Disulfide Route : Using carbon disulfide (CS₂) and di-tert-butyl dicarbonate as catalysts in dimethylbenzene at 60°C. This method avoids toxic thiophosgene but requires longer reaction times (12–16 hours) .

Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate byproducts.

- Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and use inert gas purging to minimize oxidation .

Reactivity and Functionalization

Q. Q2. How does the electrophilic isothiocyanate group in this compound participate in nucleophilic addition reactions?